
3-Ethoxypropane-1-sulfonamide
Overview
Description
3-Ethoxypropane-1-sulfonamide is an organosulfur compound with the molecular formula C₅H₁₃NO₃S It is a sulfonamide derivative, characterized by the presence of a sulfonamide group attached to a propane chain with an ethoxy substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethoxypropane-1-sulfonamide typically involves the reaction of 3-ethoxypropane-1-amine with a sulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine or pyridine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
3-Ethoxypropane-1-amine+Sulfonyl chloride→this compound+HCl
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, and improves the overall yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 3-Ethoxypropane-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium alkoxides or halides.
Major Products Formed:
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
3-Ethoxypropane-1-sulfonamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It can be used in the study of enzyme inhibition and protein interactions due to its sulfonamide group.
Medicine: Sulfonamide derivatives are known for their antibacterial properties, and this compound may have potential as an antibacterial agent.
Industry: It can be used in the production of polymers and other materials due to its reactivity and stability.
Mechanism of Action
The mechanism of action of 3-Ethoxypropane-1-sulfonamide involves its interaction with biological molecules, particularly enzymes. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By competitively inhibiting this enzyme, this compound can interfere with the synthesis of folic acid, which is essential for bacterial growth and replication.
Comparison with Similar Compounds
Sulfamethazine: A sulfonamide antibiotic used in veterinary medicine.
Sulfadiazine: Another sulfonamide antibiotic used in combination with pyrimethamine to treat toxoplasmosis.
Sulfanilamide: The parent compound of many sulfonamide drugs.
Uniqueness: 3-Ethoxypropane-1-sulfonamide is unique due to its ethoxy substituent, which can influence its reactivity and interactions with biological molecules
Properties
IUPAC Name |
3-ethoxypropane-1-sulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO3S/c1-2-9-4-3-5-10(6,7)8/h2-5H2,1H3,(H2,6,7,8) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDMMFDFOSOOUTL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCS(=O)(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1483617-83-9 | |
Record name | 3-ethoxypropane-1-sulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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